
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Chemical Structure and Properties 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1238702-58-3) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₅H₁₈BN₂O₂ and a molecular weight of 283.13 g/mol . The compound features a pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a pinacol boronate ester. This structural motif renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . Its stability under aqueous and aerobic conditions, typical of pinacol boronate esters, makes it a preferred intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .
Applications
The compound is extensively utilized in:
- Drug Discovery: As a key intermediate in the synthesis of BET bromodomain inhibitors (e.g., compound 29 in BET inhibitor studies) .
- Material Science: In the preparation of conjugated polymers and ligands for catalytic systems.
- Chemical Biology: For probing protein-ligand interactions due to its boronic acid's reversible binding to diols .
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are often associated with various biochemical pathways. It is used as a reagent for preparing inhibitors of various proteins and enzymes such as VEGF, Aurora, RHO (ROCK), Janus Kinase 2, c-MET, ALK, S-nitrosoflutathione reductase, CDC7, and Acetyl-CoA carboxylase .
Mode of Action
this compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound is involved, affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the target molecules .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways involved. For example, when used to prepare inhibitors of various proteins and enzymes, the compound can potentially inhibit cellular processes such as cell proliferation, signal transduction, and metabolic reactions .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its boron content is particularly relevant in the development of boron-containing drugs that can target specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. The presence of the dioxaborolane group allows for various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.
Example Reaction
One notable reaction involving this compound is its use in Suzuki-Miyaura cross-coupling reactions. This method enables the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives .
Material Science
In material science, this compound has potential applications in the development of new materials with enhanced properties such as conductivity or mechanical strength.
Case Study: Polymer Development
Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for developing advanced materials for electronics and structural applications .
Agrochemicals
The compound's unique structure may also lend itself to applications in agrochemicals. Compounds with similar pyrazole structures have been explored for their herbicidal and fungicidal activities.
Research Insights
Studies have shown that pyrazole derivatives can act as effective agrochemicals by disrupting metabolic pathways in pests or pathogens . This suggests that this compound could be further explored in this context.
Q & A
Q. What are the primary synthetic routes for preparing 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
Basic
The compound is typically synthesized via Miyaura borylation, where a halogenated pyrazole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. For example, in , a THF/toluene solvent system under nitrogen with Pd(OAc)₂ and triphenylphosphine was used to prepare a related boronic ester. Alternatively, Suzuki coupling intermediates (e.g., 1-methylpyrazol-4-yl derivatives) can be functionalized with aryl groups, as seen in and . Purification often involves column chromatography or recrystallization .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Basic
The boronic ester moiety enables coupling with aryl/heteroaryl halides. For instance, in , coupling with 4-bromo-2-chlorobenzonitrile using PdCl₂(PPh₃)₂, Na₂CO₃ (aq), and THF at 100°C achieved 77% yield. Key parameters include catalyst choice (Pd(OAc)₂ vs. PdCl₂), base (Na₂CO₃ or K₂CO₃), and solvent (THF/water or acetonitrile/water). Optimal conditions minimize dehalogenation side reactions .
Q. How can reaction parameters be optimized to improve coupling efficiency?
Advanced
- Catalyst : PdCl₂(PPh₃)₂ ( ) offers robustness for electron-deficient substrates, while Pd(OAc)₂ with bulky ligands (e.g., SPhos) may enhance sterically hindered couplings.
- Base : Na₂CO₃ is preferred for aqueous-organic biphasic systems, whereas K₃PO₄ may improve solubility in polar aprotic solvents.
- Solvent : THF/water mixtures ( ) balance reactivity and solubility. For moisture-sensitive substrates, toluene/DMF mixtures ( ) are viable.
- Temperature : 80–100°C is typical, but microwave-assisted protocols can reduce reaction times .
Q. How does substituent positioning affect regioselectivity in cross-coupling reactions?
Advanced
Regioselectivity is influenced by steric and electronic factors. For example, in , methyl groups at positions 3 and 5 of the pyrazole ring direct coupling to the less hindered position. Protecting groups (e.g., THP in ) can further modulate reactivity. Computational studies (DFT) predict electron density distribution to guide synthetic design .
Q. What analytical techniques are critical for structural confirmation?
Basic/Advanced
- NMR : ¹¹B NMR confirms boronate integrity (~30 ppm for pinacol esters). ¹H/¹³C NMR identifies aryl and pyrazole protons (e.g., δ 7.35–7.50 ppm for phenyl in ).
- X-ray crystallography : SHELX software ( ) refines crystal structures, verifying bond lengths and angles.
- Mass spectrometry : HRMS validates molecular weight (e.g., C₁₆H₂₁BN₂O₂: 284.17 g/mol in ) .
Q. How can low yields or byproduct formation be addressed in cross-couplings?
Advanced
- Catalyst poisoning : Use degassed solvents and inert atmospheres to prevent Pd oxidation.
- Competing reactions : Additives like TBAB (tetrabutylammonium bromide) suppress protodeboronation.
- Purification : Reverse-phase HPLC or silica gel chromatography isolates desired products from homocoupling byproducts .
Q. What computational tools model the reactivity of this boronic ester?
Advanced
Density Functional Theory (DFT) calculates transition states for Suzuki couplings, predicting activation barriers. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock) evaluates interactions in drug design contexts ( ) .
Q. What purification strategies are effective for this compound?
Basic
- Column chromatography : Use hexane/EtOAc gradients (e.g., 3:1 to 1:1) for boronate esters.
- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.
- HPLC : For trace impurities, C18 columns with acetonitrile/water eluents are effective .
Q. How does storage condition impact compound stability?
Advanced
The boronic ester is hygroscopic and prone to hydrolysis. Store under argon at –20°C ( recommends refrigeration). Desiccants (e.g., molecular sieves) in sealed vials prolong shelf life. Regular ¹H NMR monitoring detects degradation (e.g., loss of pinacol signals) .
Q. What role does this compound play in pharmaceutical synthesis?
Advanced
It serves as a key intermediate in M1 muscarinic receptor modulators ( ) and androgen receptor antagonists ( ). Functionalization at the pyrazole and phenyl positions tailors bioactivity. For instance, fluorinated derivatives ( ) enhance metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Based Boronic Esters
Key Findings from Comparative Studies
Steric and Electronic Effects :
- The phenyl substituent at the 1-position in the target compound introduces steric bulk, slowing coupling kinetics compared to smaller groups (e.g., methyl or isopropyl ) but improving selectivity in biaryl product formation .
- Electron-withdrawing groups (e.g., boronate ester at position 4) enhance electrophilicity, facilitating transmetalation in Suzuki reactions .
Biological Activity :
- 1-Phenyl derivatives exhibit superior binding to hydrophobic pockets in proteins (e.g., Aurora-A kinase), whereas 1-methyl analogs show better oral bioavailability due to reduced metabolic degradation .
- 1-Isopropyl analogs demonstrate broad-spectrum antimicrobial activity, attributed to increased membrane permeability .
Synthetic Challenges :
Properties
IUPAC Name |
1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-10-17-18(11-12)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAJFLOIPDXRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719245 | |
Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002334-12-4 | |
Record name | 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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